Pyrrolizidine
Overview
Description
Pyrrolizidine is a heterocyclic organic compound characterized by a bicyclic structure consisting of two fused five-membered rings, one of which contains a nitrogen atom. This compound forms the core structure of a class of naturally occurring alkaloids known as this compound alkaloids. These alkaloids are predominantly found in plants and serve as a defense mechanism against herbivores. This compound alkaloids are known for their hepatotoxic, genotoxic, and cytotoxic properties, making them significant in both toxicological and pharmacological studies .
Scientific Research Applications
Pyrrolizidine and its derivatives have a wide range of applications in scientific research:
Chemistry: this compound alkaloids are studied for their unique chemical properties and synthetic challenges.
Biology: These compounds are investigated for their role in plant defense mechanisms and their interactions with herbivores.
Medicine: this compound alkaloids are explored for their potential therapeutic applications, despite their toxicity. Some derivatives exhibit antiviral and anticancer activities.
Industry: this compound alkaloids are used in the development of pesticides and other agrochemicals due to their toxic properties
Mechanism of Action
Target of Action
Pyrrolizidine alkaloids (PAs) are heterocyclic secondary metabolites predominantly produced by plants as defense chemicals against herbivores . The primary targets of PAs are believed to be the muscarinic acetylcholine receptors, specifically the M1 receptor . These receptors play a crucial role in the nervous system, mediating various physiological responses such as neural transmission.
Mode of Action
PAs interact with their targets, the muscarinic acetylcholine receptors, in an antagonistic manner . This means they bind to these receptors and inhibit their normal function. The interaction between PAs and their targets leads to changes in the normal physiological processes mediated by these receptors.
Biochemical Pathways
The biochemical pathways affected by PAs are primarily related to the nervous system, given their interaction with the muscarinic acetylcholine receptors . The exact pathways and their downstream effects are still under investigation, but it is known that the toxicity of PAs arises from their metabolic conversion into a highly reactive electrophile capable of attacking cellular target molecules .
Pharmacokinetics
It is known that pas are secondary metabolites of plants and can be found in various plant-derived foods, posing a potential risk to human health via dietary intake . The bioavailability of PAs is likely influenced by factors such as the method of ingestion and the presence of other compounds in the food or supplement containing the PAs.
Result of Action
The molecular and cellular effects of PAs are primarily toxic, including hepatotoxicity, genotoxicity, cytotoxicity, tumorigenicity, and neurotoxicity . These effects are believed to result from the formation of DNA adducts following the metabolic activation of PAs . In addition, PAs have been shown to cause cell death in certain contexts .
Action Environment
The action, efficacy, and stability of PAs can be influenced by various environmental factors. For instance, the expression of PAs in plants can be affected by water and nutrient availability . Furthermore, the levels of PAs in foods can vary depending on factors such as the type of food and the specific plant species from which the food is derived .
Safety and Hazards
Future Directions
The latest advances in the extraction and analysis of this class of alkaloids are summarized in a review, with special emphasis on chromatographic-based analysis and determinations in food . Future research will likely continue to explore various aspects of PA toxicity, including the identification of new PA-containing plants, the development of sensitive analytical methods, and the assessment of human health risks associated with PA exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolizidine and its derivatives involves several key steps. One common method includes the cyclization of N-chloramines in the presence of azobisisobutyronitrile and triisopropylsilane in tetrahydrofuran under reflux conditions. This reaction yields pyrrolizidines as a mixture of diastereomers, predominantly the cis-isomer .
Industrial Production Methods: Industrial production of this compound alkaloids often involves the extraction from plant sources, particularly those belonging to the Asteraceae and Boraginaceae families. The extraction process typically includes homogenization or pulverization of plant material, followed by chromatographic separation techniques to isolate the desired alkaloids .
Chemical Reactions Analysis
Types of Reactions: Pyrrolizidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound N-oxides, which are often more toxic than their parent compounds.
Reduction: Reduction reactions can convert this compound N-oxides back to this compound.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions include this compound N-oxides, substituted pyrrolizidines, and various this compound derivatives with altered functional groups .
Comparison with Similar Compounds
Pyrrolizidine alkaloids are compared with other alkaloids such as tropane alkaloids and indole alkaloids. While all these compounds share a nitrogen-containing heterocyclic structure, this compound alkaloids are unique due to their bicyclic structure and the presence of necine bases. Similar compounds include:
Tropane Alkaloids: Found in plants like Atropa belladonna, these alkaloids have a tropane ring system.
Indole Alkaloids: Found in plants like Catharanthus roseus, these alkaloids contain an indole ring system.
This compound alkaloids are distinct in their widespread occurrence in the plant kingdom and their significant toxicological profile .
Properties
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-pyrrolizine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-3-7-4-2-6-8(7)5-1/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRDEXBBJTUCND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCN2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214524 | |
Record name | Pyrrolizidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
643-20-9 | |
Record name | Pyrrolizidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=643-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolizidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PYRROLIZIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90874 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrrolizidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrrolizine, hexahydro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRROLIZIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U81KWZ2JKN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PYRROLIZIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4300 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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